molecular formula C7H8ClNO2 B2886296 2-(Chloromethyl)-5-methoxy-4-pyridinol CAS No. 943752-03-2

2-(Chloromethyl)-5-methoxy-4-pyridinol

Cat. No.: B2886296
CAS No.: 943752-03-2
M. Wt: 173.6
InChI Key: GXADSASGUAYZKG-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5-methoxy-4-pyridinol is an organic compound characterized by a pyridine ring substituted with a chloromethyl group at the 2-position, a methoxy group at the 5-position, and a hydroxyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-5-methoxy-4-pyridinol typically involves multiple steps, starting with the chloromethylation of pyridine derivatives. One common method is the reaction of 2,5-dimethoxypyridine with chloromethyl methyl ether in the presence of a strong acid catalyst, such as hydrochloric acid. The reaction conditions require careful control of temperature and pH to ensure the selective formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of advanced purification techniques, such as column chromatography and recrystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(Chloromethyl)-5-methoxy-4-pyridinol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound, leading to the formation of corresponding oxo derivatives.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the chloromethyl group to a methylene group.

  • Substitution: Nucleophilic substitution reactions can occur at the chloromethyl group, with nucleophiles such as hydroxide or alkoxide ions.

Major Products Formed:

  • Oxidation Products: Pyridine N-oxide derivatives.

  • Reduction Products: 2-(Methyl)-5-methoxy-4-pyridinol.

  • Substitution Products: Various pyridinol derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Chloromethyl)-5-methoxy-4-pyridinol has several scientific research applications across different fields:

  • Chemistry: It serves as a versatile intermediate in organic synthesis, particularly in the construction of complex heterocyclic compounds.

  • Biology: The compound can be used as a probe in biological studies to investigate cellular processes and enzyme activities.

  • Industry: Its unique chemical properties make it useful in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(Chloromethyl)-5-methoxy-4-pyridinol exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 2-Chloromethylpyridine

  • 3-Chloromethylpyridine

  • 4-Chloromethylpyridine

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Properties

IUPAC Name

2-(chloromethyl)-5-methoxy-1H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO2/c1-11-7-4-9-5(3-8)2-6(7)10/h2,4H,3H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXADSASGUAYZKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CNC(=CC1=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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